STING agonist-14

Description

Properties

IUPAC Name |

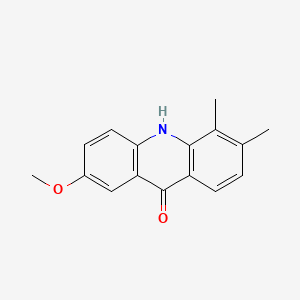

2-methoxy-5,6-dimethyl-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-9-4-6-12-15(10(9)2)17-14-7-5-11(19-3)8-13(14)16(12)18/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVGTQHWWAYAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=C(N2)C=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Model STING Agonist

Disclaimer: As of the current date, a specific agent designated "STING agonist-14" is not described in publicly available scientific literature. This guide, therefore, outlines the core mechanism of action for a representative, potent, synthetic small-molecule STING (Stimulator of Interferon Genes) agonist, based on established principles and data from well-characterized compounds in the field.

Introduction: The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic DNA, a hallmark of pathogen infection or cellular damage.[1][2][3] Upon binding to double-stranded DNA, the enzyme cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][4] This cyclic dinucleotide (CDN) then binds to and activates the STING protein, an integral membrane protein of the endoplasmic reticulum (ER). Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust immune response. Pharmacological activation of this pathway with synthetic STING agonists is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are susceptible to immune-mediated destruction.

Core Mechanism of Action

The primary mechanism of a synthetic STING agonist is to mimic the function of the natural ligand, cGAMP, by directly binding to and activating the STING protein.

Direct Binding and Conformational Change

A small-molecule STING agonist binds directly to a ligand-binding pocket on the STING dimer. This binding event induces a significant conformational change in the STING protein, causing it to transition from an 'open' inactive state to a 'closed' active state. This structural shift is the critical first step in signal transduction.

Oligomerization and Translocation

Ligand binding promotes the oligomerization of STING dimers. This activated STING complex then traffics from its resident location in the ER membrane, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to form perinuclear vesicles. This translocation is essential for the recruitment and activation of downstream signaling components.

Downstream Signaling Cascade

Once activated and translocated, STING serves as a scaffold to initiate a phosphorylation cascade that propagates the signal to the nucleus.

TBK1 Recruitment and IRF3 Phosphorylation

The translocated STING oligomers recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple sites. This phosphorylation event causes IRF3 to dissociate from the complex, homodimerize, and translocate into the nucleus.

NF-κB Pathway Activation

In parallel to the TBK1-IRF3 axis, activated STING can also lead to the activation of the IKK kinase complex, which phosphorylates IκBα. This triggers the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB transcription factor complex (typically the p65/p50 heterodimer).

Transcriptional Activation of Immune Genes

Within the nucleus, both activated IRF3 and NF-κB bind to the promoter regions of their target genes. This results in the robust transcription and subsequent secretion of type I interferons (primarily IFN-β) and a broad array of pro-inflammatory cytokines (such as TNF-α and IL-6) and chemokines.

Immunological Consequences and Anti-Tumor Efficacy

The cytokines produced following STING activation orchestrate a powerful anti-tumor immune response.

-

Recruitment of Immune Cells: Secreted chemokines attract innate immune cells, including dendritic cells (DCs), macrophages, and Natural Killer (NK) cells, to the tumor microenvironment.

-

Dendritic Cell Maturation: Type I IFNs are potent activators of DCs. Mature DCs increase their expression of co-stimulatory molecules and are more efficient at capturing tumor antigens released from dying cancer cells.

-

T Cell Priming and Activation: Antigen-loaded DCs migrate to draining lymph nodes where they present the tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes.

-

Tumor Infiltration and Killing: Activated CD8+ T cells traffic back to the tumor, where they recognize and kill cancer cells, further releasing tumor antigens and amplifying the immune response.

-

Immunological Memory: This process can lead to the generation of long-lasting immunological memory, providing durable protection against tumor recurrence.

Quantitative Data for Model STING Agonists

The following tables summarize representative quantitative data for well-characterized synthetic STING agonists.

Table 1: In Vitro Activity of Model STING Agonists

| Parameter | Cell Line | Value | Description | Reference |

|---|---|---|---|---|

| IFN-β Induction EC₅₀ | THP-1 | 6.6 µM | Concentration for 50% maximal IFN-β secretion. | |

| cGAMP Displacement IC₅₀ | hSTING | 1-10 µM | Concentration to displace 50% of radiolabeled cGAMP. |

| STING Phosphorylation | THP-1 | <30 min | Time to observe phosphorylation of STING (S366). | |

Table 2: In Vivo Anti-Tumor Efficacy of Model STING Agonists

| Tumor Model | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 7, 10, 13 | ~75% | |

| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, twice weekly | ~60% |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |

Detailed Experimental Protocols

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

-

Materials:

-

THP1-Dual™ KI-hSTING cells (InvivoGen)

-

RPMI-1640 medium with 10% FBS

-

Model STING agonist

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well white, flat-bottom plates

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Following incubation, prepare the luciferase reagent according to the manufacturer's instructions. Add the reagent to each well.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the activity of the IRF pathway.

-

Protocol 2: High-Content Imaging of STING Translocation and TBK1 Phosphorylation

This protocol visualizes the agonist-induced translocation of STING and the co-localization with phosphorylated TBK1.

-

Materials:

-

HEK293T cells stably expressing human STING

-

DMEM with 10% FBS

-

Model STING agonist, DMSO (vehicle control)

-

Paraformaldehyde (PFA) for fixing

-

Triton X-100 for permeabilization

-

Primary antibodies: anti-STING, anti-phospho-TBK1 (Ser172)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

High-content imaging system

-

-

Procedure:

-

Cell Seeding: Seed HEK293T-STING cells on glass-bottom plates suitable for imaging.

-

Treatment: Treat cells with the STING agonist (e.g., 25 µM) or DMSO for 1 hour at 37°C.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Staining: Block non-specific binding, then incubate with primary antibodies overnight at 4°C. Wash and incubate with corresponding secondary antibodies and DAPI for 1 hour at room temperature.

-

Imaging: Acquire images using a high-content microscope. Analyze images for the redistribution of the STING signal from a diffuse ER pattern to distinct perinuclear foci and assess the co-localization with the p-TBK1 signal.

-

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

-

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

CT26 colon carcinoma or B16-F10 melanoma cells

-

Model STING agonist formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³.

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Monitor tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

References

- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of a Novel STING Agonist: A Technical Guide

Disclaimer: As "novel STING agonist-14" is not a publicly documented compound, this guide utilizes data from well-characterized, potent non-nucleotide STING agonists such as diABZI and MSA-2 as representative examples to illustrate the required characterization cascade. The presented data is a composite from published literature to serve as a template for researchers, scientists, and drug development professionals.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. Pharmacological activation of STING has emerged as a promising therapeutic strategy for cancer immunotherapy, viral infections, and as a vaccine adjuvant. This document provides a comprehensive technical overview of the characterization of a novel STING agonist, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols required for its evaluation.

STING Signaling Pathway

Upon activation by cyclic dinucleotides (CDNs) or synthetic agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-I and other inflammatory genes.[2][3]

Quantitative Data Summary

The activity of a novel STING agonist is quantified through a series of biochemical and cellular assays. The tables below summarize typical data for a potent, non-nucleotide agonist.

Table 1: Biochemical and Cellular Activity

| Parameter | Assay Type | Cell Line / System | Agonist EC50 / IC50 | Reference (2'3'-cGAMP) |

| STING Binding | Surface Plasmon Resonance (SPR) | Purified hSTING (R232) | KD = 1-5 nM | KD = 3-10 nM |

| STING Activation | IFN-β Reporter Assay | THP1-Dual™ Cells | EC50 = 100-200 nM | EC50 = 50-60 µM |

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | THP-1 Cells | ΔTm = 2-4 °C | Not typically reported |

| Cytotoxicity | Cell Viability (e.g., MTS) | B16F10 Melanoma | CC50 > 25 µM | CC50 > 100 µM |

Table 2: In Vivo Antitumor Efficacy

| Tumor Model | Dosing Route | Dose & Schedule | Outcome |

| CT26 Colon Carcinoma | Intratumoral (IT) | 10 mg/kg, twice weekly | 70-90% Tumor Growth Inhibition (TGI) |

| MC38 Colon Carcinoma | Oral (PO) | 60 mg/kg, once daily | Significant tumor regression & survival benefit |

| B16F10 Melanoma | Intravenous (IV) | 1 mg/kg, twice weekly | 50-60% TGI, increased CD8+ T cell infiltration |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of findings.

Protocol: STING Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol measures the binding kinetics and affinity (KD) of the agonist to purified STING protein.

-

Immobilization: Covalently immobilize purified recombinant human STING protein (C-terminal domain) onto a sensor chip (e.g., CM5).

-

Ligand Preparation: Prepare a dilution series of the STING agonist in a suitable running buffer.

-

Association: Inject the agonist solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.

-

Dissociation: Replace the agonist solution with running buffer and monitor the dissociation of the agonist from the STING protein.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound agonist.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol: Cellular IFN-β Induction Assay

This assay quantifies the ability of the agonist to activate the STING pathway in a cellular context.

-

Cell Seeding: Seed THP1-Dual™ Lucia reporter cells (which express a secreted luciferase under the control of an ISG54 promoter) in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the STING agonist to the wells and incubate for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Luciferase Assay: Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's protocol.

-

Signal Detection: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: In Vivo Antitumor Study (Syngeneic Mouse Model)

This protocol assesses the therapeutic efficacy of the STING agonist in an immunocompetent mouse model.

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into the flank of BALB/c mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, STING Agonist).

-

Compound Administration: Administer the compound via the desired route (e.g., intratumoral, intravenous, oral) according to the defined schedule.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health.

-

Endpoint: At the study endpoint, euthanize mice and harvest tumors for downstream analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the antitumor effect.

References

- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

The Discovery and Synthesis of Novel STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2][3] The therapeutic potential of activating this pathway has led to a surge in the discovery and development of STING agonists. This guide provides a technical overview of the discovery, synthesis, and evaluation of a representative cyclic dinucleotide (CDN) STING agonist, herein referred to as a "model STING agonist" as a specific "STING agonist-14" was not identified in public literature.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Activated STING can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.

Caption: The cGAS-STING Signaling Pathway.

Discovery and Design of a Model STING Agonist

The natural STING agonist, 2'3'-cGAMP, has limitations as a therapeutic agent due to its susceptibility to enzymatic degradation and poor cell permeability. Consequently, significant efforts have been directed towards the synthesis of analog molecules with improved drug-like properties.

The design of novel STING agonists often involves modifications to the 2'3'-cGAMP scaffold. These modifications can include:

-

Phosphorothioate linkages: Replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom can confer resistance to phosphodiesterase-mediated hydrolysis.

-

Sugar modifications: Alterations to the ribose moieties can enhance binding affinity and stability.

-

Base modifications: Changes to the purine bases can modulate agonist activity and selectivity.

-

Non-CDN scaffolds: The discovery of small molecules that can activate STING through different binding modes represents an alternative approach.

For our model agonist, we will consider a phosphorothioate-modified cGAMP analog, a common strategy in the field.

Synthesis of a Model STING Agonist (A Representative cGAMP Analog)

The synthesis of cGAMP analogs is a complex, multi-step process. A general workflow involves the synthesis of protected nucleoside phosphoramidites, their sequential coupling to form a linear dinucleotide, and a final macrocyclization step. "Click chemistry" approaches have also been employed to facilitate the synthesis of these complex molecules.

Caption: General Synthetic Workflow for a cGAMP Analog.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Dinucleotide

This protocol provides a generalized method for the solid-phase synthesis of a linear dinucleotide precursor to a cGAMP analog.

-

Resin Preparation: A suitable solid support (e.g., controlled pore glass) functionalized with a protected nucleoside is used as the starting material.

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the resin-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The second protected nucleoside phosphoramidite is activated with a catalyst (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the resin-bound nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion sequences.

-

Oxidation/Thiolation: The newly formed phosphite triester linkage is oxidized to a phosphate triester or, for phosphorothioate analogs, thiolated using a sulfurizing reagent (e.g., 3-((dimethylaminomethylidene)amino)-3-oxopropanethioate).

-

Cleavage and Deprotection: The linear dinucleotide is cleaved from the solid support, and protecting groups are removed using a suitable reagent cocktail (e.g., concentrated ammonium hydroxide and methylamine).

-

Purification: The crude linear dinucleotide is purified by high-performance liquid chromatography (HPLC).

Protocol 2: Macrolactamization for Cyclization

This protocol describes a method for the cyclization of the linear dinucleotide.

-

Activation: The terminal phosphate group of the purified linear dinucleotide is activated using a coupling agent (e.g., a carbodiimide).

-

Intramolecular Cyclization: The activated phosphate undergoes an intramolecular reaction with the free hydroxyl group at the other end of the molecule to form the cyclic dinucleotide. This reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The final cyclic dinucleotide product is purified by HPLC.

Biological Evaluation of STING Agonists

The biological activity of novel STING agonists is assessed through a series of in vitro and in vivo assays.

In Vitro Assays

Protocol 3: STING Activation Reporter Assay

This assay measures the ability of a compound to activate the STING pathway in a cellular context.

-

Cell Line: A reporter cell line, such as THP1-Dual™ KI-hSTING cells, which expresses a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter, is used.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the STING agonist.

-

Incubation: The plate is incubated for 18-24 hours to allow for STING activation and reporter gene expression.

-

Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is then calculated.

Table 1: Representative In Vitro Activity of a Model STING Agonist

| Assay | Cell Line | Endpoint | EC50 (µM) |

| STING Reporter Assay | THP1-Dual™ KI-hSTING | IRF3-Luciferase Activity | 0.5 - 5 |

| IFN-β ELISA | Human PBMCs | IFN-β Secretion | 1 - 10 |

| Cytokine Panel | Mouse Bone Marrow-Derived Dendritic Cells | Cytokine Secretion (e.g., TNF-α, IL-6) | 0.1 - 2 |

Note: The EC50 values are representative and can vary depending on the specific analog and assay conditions.

In Vivo Assays

Protocol 4: Syngeneic Mouse Tumor Model

This protocol provides a framework for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.

-

Tumor Implantation: Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: The STING agonist is administered to the mice, typically via intratumoral injection. A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

Table 2: Representative In Vivo Efficacy of a Model STING Agonist

| Tumor Model | Mouse Strain | Dosing Regimen | Endpoint | Result |

| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, days 7, 10, 13 | Tumor Growth Inhibition (TGI) | ~60% TGI |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, twice weekly | Tumor Regression | Significant tumor regression observed |

Note: Efficacy can vary based on the tumor model, dosing, and specific STING agonist.

Conclusion

The development of potent and stable STING agonists represents a promising strategy in immuno-oncology. The synthesis of novel analogs with improved pharmacological properties continues to be an active area of research. The experimental protocols and representative data presented in this guide provide a framework for the discovery and preclinical evaluation of these next-generation immunotherapies. As our understanding of the STING pathway deepens, so too will our ability to design and develop more effective STING-based therapeutics for the treatment of cancer and other diseases.

References

Preclinical Evaluation of STING Agonists: A Technical Guide

Disclaimer: As of the last update, "STING agonist-14" is not a publicly documented entity in scientific literature. Therefore, this guide provides a comprehensive overview of the preclinical evaluation process for STING (Stimulator of Interferon Genes) agonists using representative data from well-characterized molecules in the field. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for immunity against pathogens and for anti-tumor immunity. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" tumors by promoting the infiltration and activation of cytotoxic T cells. This guide outlines the typical preclinical evaluation of a novel STING agonist, covering its in vitro characterization, in vivo efficacy, and pharmacokinetic profiling.

Core Signaling Pathway

Activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β.[2]

Data Presentation: Quantitative Analysis

The preclinical efficacy of a STING agonist is assessed through a series of in vitro and in vivo studies. The following tables summarize representative data for several well-known STING agonists.

Table 1: In Vitro Activity of Representative STING Agonists

This table presents the half-maximal effective concentration (EC50) for IFN-β induction in various cell lines. Lower EC50 values indicate higher potency.

| Compound | Cell Line | Assay Readout | EC50 (µM) | Reference |

| SNX281 | Human PBMCs | IFN-β ELISA | 2.4 | [3] |

| ZSA-51 | THP-1 | STING Activation | 0.1 | |

| MSA-2 | THP-1 | STING Activation | 3.2 | |

| MK-1454 | THP-1 | IFN-β Secretion | Sub-micromolar |

Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists

This table summarizes the anti-tumor activity in syngeneic mouse models, a cornerstone of preclinical immuno-oncology evaluation.

| Compound | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| ADU-S100 | Rat Model | Esophageal Adenocarcinoma | 50 µg, intratumoral, 2 cycles | >30% reduction in mean tumor volume | |

| MK-1454 | Syngeneic Mice | Solid Tumors | Intratumoral | Complete tumor regression | |

| SNX281 | CT26 Model | Colorectal Carcinoma | Single intravenous dose | Complete tumor regression | |

| SB 11285 | A20 Model | Lymphoma | 100 µg, intratumoral | 86% Tumor Growth Inhibition (TGI) | |

| SB 11285 | CT26 Model | Colon Carcinoma | Intratumoral + anti-PD-L1 | 90% TGI; 60% of mice tumor-free |

Table 3: Pharmacokinetic (PK) Properties of a Systemic STING Agonist

This table shows key PK parameters for SNX281, a systemically administered small molecule STING agonist, in C57BL/6 mice.

| Parameter | Value | Unit | Reference |

| Administration Route | Intravenous (IV) | - | |

| Half-life (T½) | 2.33 | hours | |

| Volume of Distribution (Vss) | 0.984 | L/kg | |

| Clearance (Cl) | 4.97 | mL/min/kg | |

| AUC (0-t) | 16766 | h*ng/mL |

Experimental Protocols

Detailed and reproducible protocols are essential for the rigorous evaluation of drug candidates.

Protocol 1: In Vitro STING Pathway Activation via IFN-β ELISA

This protocol measures the secretion of IFN-β from immune cells as a direct readout of STING pathway activation.

1. Cell Seeding:

-

Culture human THP-1 monocytes or Peripheral Blood Mononuclear Cells (PBMCs) in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Seed cells at a density of 5 x 10⁵ cells/well in a 96-well plate.

-

Allow cells to adhere or stabilize overnight at 37°C, 5% CO₂.

2. Compound Treatment:

-

Prepare serial dilutions of the STING agonist in cell culture medium.

-

Include a vehicle-only control (e.g., DMSO diluted in medium).

-

Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.

3. Incubation:

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cytokine production and secretion.

4. Supernatant Collection:

-

Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant, avoiding disturbance of the cell pellet.

5. ELISA Procedure:

-

Perform the IFN-β sandwich ELISA on the collected supernatants according to the manufacturer's protocol (e.g., using a commercially available kit).

-

Briefly, add 100 µL of standards, controls, and supernatants to the pre-coated ELISA plate. Incubate for 1-2 hours.

-

Wash the plate, then add the detection antibody and incubate for 1 hour.

-

Wash again, add the substrate solution, and incubate in the dark for 15-30 minutes.

-

Add the stop solution and immediately read the absorbance on a plate reader.

6. Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.

-

Use a four-parameter logistic (4-PL) curve fit to determine the concentration of IFN-β in the samples.

-

Plot the IFN-β concentration against the log of the agonist concentration to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol describes the establishment of tumors in immunocompetent mice to evaluate the efficacy of a STING agonist.

1. Cell Preparation:

-

Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or MC38 for C57BL/6 mice) in appropriate media.

-

Harvest cells when they are at 80-90% confluency.

-

Wash the cells with sterile PBS and resuspend them in cold, sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10⁶ cells/100 µL. Keep cells on ice.

2. Tumor Inoculation:

-

Use immunocompetent mice (e.g., C57BL/6 or BALB/c, aged 6-8 weeks).

-

Anesthetize the mice and shave the right flank.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁵ cells) into the flank.

3. Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.

-

Measure tumor dimensions 2-3 times per week using a digital caliper.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

4. Treatment Administration:

-

Once tumors reach the target volume, randomize mice into treatment groups (e.g., vehicle control, STING agonist monotherapy, combination with anti-PD-1).

-

Administer the STING agonist via the desired route (e.g., intratumoral injection or intravenous infusion) at the specified dose and schedule.

5. Efficacy Assessment:

-

Continue to monitor tumor growth and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition or complete tumor regression.

-

At the end of the study, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Mandatory Visualizations

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical development of a STING agonist, from initial screening to in vivo proof-of-concept.

References

Data Presentation: Binding Affinity of diABZI to Human STING

An In-depth Technical Guide on the Binding Affinity of a Representative STING Agonist to Human STING

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, thereby triggering potent anti-tumor and anti-pathogen immunity. Pharmacological activation of STING is a promising therapeutic strategy for a variety of diseases, particularly cancer. A crucial step in the development of STING agonists is the precise characterization of their binding affinity to the human STING protein.

This technical guide provides an in-depth overview of the binding characteristics of a representative non-cyclic dinucleotide (non-CDN) small molecule STING agonist to human STING. As "STING agonist-14" is not a standardized nomenclature in publicly available literature, this document will utilize the well-characterized agonist diABZI (diamidobenzimidazole) as a representative example to detail the methodologies and data relevant to researchers, scientists, and drug development professionals. diABZI is a potent, non-nucleotide-based STING agonist that activates STING by binding to the same pocket as its natural ligand, 2'3'-cGAMP[1].

The binding affinity and functional potency of diABZI have been quantified using various biophysical and cellular assays. The data below is compiled from multiple studies to provide a comprehensive overview.

| Parameter | Value | Method | Cell Line / Protein Variant | Reference |

| Kd | ~527 nM | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | [2] |

| Kd | 0.05 nM | Surface Plasmon Resonance (SPR) | Recombinant Human STING (R232) | [3] |

| EC50 | 0.144 ± 0.149 nM (diABZI-amine) | IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | [4] |

| EC50 | 1.47 ± 1.99 nM (diABZI-V/C-DBCO) | IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of agonist binding affinity and potency. Below are protocols for key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an agonist to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Objective: To determine the dissociation constant (Kd) of diABZI binding to purified human STING protein.

Materials:

-

Purified recombinant human STING C-terminal domain (CTD, amino acids 137-379 or similar construct).

-

diABZI compound.

-

ITC instrument (e.g., MicroCal PEAQ-ITC).

-

Titration buffer (e.g., 25 mM HEPES pH 6.8, 150 mM NaCl).

-

Syringes and sample cells for ITC.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the purified human STING CTD at a concentration of approximately 5-10 µM in the titration buffer.

-

Prepare a solution of diABZI at a concentration of 50-100 µM in the identical titration buffer from the same stock to avoid buffer mismatch artifacts.

-

Thoroughly degas both protein and ligand solutions before loading into the ITC.

-

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

Load the STING protein solution into the sample cell and the diABZI solution into the injection syringe.

-

-

Titration:

-

Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) of the diABZI solution into the STING protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is an optical technique for monitoring molecular interactions in real-time without the need for labels. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To determine the binding kinetics and affinity (Kd) of diABZI to human STING.

Materials:

-

SPR instrument (e.g., Biacore T200).

-

Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein).

-

Purified, biotinylated recombinant human STING protein (e.g., residues 155-341).

-

diABZI compound.

-

Running buffer (e.g., 150 mM KCl, 25 mM Hepes pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20, 1% DMSO).

-

Regeneration solution (if necessary).

Protocol:

-

Ligand Immobilization:

-

Immobilize the biotinylated human STING protein onto the surface of a streptavidin sensor chip to a target response level.

-

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding signals.

-

-

Analyte Injection:

-

Prepare a series of dilutions of diABZI in the running buffer (e.g., ranging from low nM to µM concentrations).

-

Inject the diABZI solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase.

-

Follow with an injection of running buffer alone to monitor the dissociation of the agonist from the STING protein. This is the dissociation phase.

-

-

Surface Regeneration:

-

If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based IRF Reporter Assay

This assay measures the functional consequence of STING binding in a cellular context by quantifying the activation of the downstream transcription factor, Interferon Regulatory Factor (IRF).

Objective: To determine the cellular potency (EC50) of diABZI.

Materials:

-

THP1-Dual™ KI-hSTING cells (or a similar HEK293-based reporter line) expressing an IRF-inducible secreted luciferase or SEAP reporter.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

diABZI compound.

-

96-well plates.

-

Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™).

-

Luminometer or spectrophotometer.

Protocol:

-

Cell Seeding:

-

Seed the reporter cells into a 96-well plate at a suitable density (e.g., 100,000 cells/well) and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of diABZI in cell culture medium.

-

Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Reporter Gene Assay:

-

Collect a sample of the cell culture supernatant.

-

Add the appropriate luciferase or SEAP assay reagent according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.

-

Mandatory Visualizations

STING Signaling Pathway

Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to cytokine production.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: A streamlined workflow for determining binding affinity using Isothermal Titration Calorimetry.

References

The STING Signaling Pathway: A Structural Perspective

An In-depth Technical Guide to the Structural Analysis of STING Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of agonists targeting the Stimulator of Interferon Genes (STING) protein. Understanding the structural basis of STING activation is paramount for the rational design of novel therapeutics for cancer immunotherapy and other immune-related disorders. While this document focuses on the general principles and well-characterized examples of STING agonists, the methodologies and concepts presented are broadly applicable to the structural elucidation of any novel STING agonist.

The STING protein is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] Under basal conditions, STING resides as a dimer in the endoplasmic reticulum (ER) membrane.[1] The activation of the STING pathway is a multi-step process initiated by the binding of an agonist, leading to a cascade of conformational changes and downstream signaling events.

The canonical activation of STING is triggered by the binding of cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detecting cytosolic double-stranded DNA.[1][3] The binding of cGAMP to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This structural rearrangement involves a 180° rotation of the LBD relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers. This oligomerization is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.

Below is a diagram illustrating the STING signaling pathway upon agonist binding.

References

A Technical Guide to the Solubility and Stability Testing of STING Agonist-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical characterization of STING (Stimulator of Interferon Genes) agonists, with a focus on "STING agonist-14." Due to the limited publicly available data for this specific compound, this document leverages data from the structurally related and well-characterized non-cyclic dinucleotide STING agonist, diABZI, as a representative example. The protocols and methodologies outlined herein are broadly applicable for the solubility and stability assessment of small molecule STING agonists in a drug discovery and development context.

Introduction to Non-Cyclic Dinucleotide STING Agonists

The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2][3] While early STING agonists were cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by poor membrane permeability and metabolic instability.[1][2] This has led to the development of non-cyclic dinucleotide small molecule agonists, such as amidobenzimidazole (ABZI) derivatives, which offer the potential for improved systemic administration and efficacy. This compound (CAS 2411100-70-2) belongs to this class of compounds. Accurate assessment of solubility and stability is a cornerstone of preclinical development, directly impacting formulation, bioavailability, and ultimately, therapeutic success.

Solubility Data

| Compound | Solvent | Solubility | Molarity (approx.) | Notes |

| diABZI | DMSO | ~50-100 mg/mL | ~58.8 - 117.6 mM | Hygroscopic DMSO can impact solubility; use of fresh solvent is recommended. Sonication may be required. |

| Water | 2 mg/mL | ~2.3 mM | Data for the trihydrochloride salt. | |

| Water | 0.1-1 mg/mL | ~0.12 - 1.18 mM | ||

| Acetonitrile | 0.1-1 mg/mL | ~0.12 - 1.18 mM | Slightly soluble. | |

| STING agonist-12b | DMSO | 1 mg/mL | ~3.9 mM | A related compound, providing a potential reference point. |

| DMF | 1 mg/mL | ~3.9 mM | A related compound, providing a potential reference point. |

Experimental Protocols

STING Signaling Pathway

The diagram below illustrates the canonical STING signaling pathway, which is the target of this compound.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a general workflow for the characterization of a novel STING agonist.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (solid powder)

-

Selection of solvents (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a chemically inert syringe filter that does not bind the compound.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated, stability-indicating HPLC method.

-

Analyze the collected supernatant sample (diluting if necessary) using the same HPLC method.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Reporting: Report the solubility in mg/mL or molarity (mol/L) at the specified temperature.

Stability Testing Protocol

This protocol outlines a general approach to assessing the stability of this compound in both solid and solution states, based on ICH guidelines.

Materials:

-

This compound (solid powder and prepared stock solutions)

-

Controlled environment stability chambers (for temperature and humidity)

-

Photostability chamber

-

Appropriate vials (glass, amber for light protection)

-

HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products)

Procedure:

1. Solid-State Stability:

-

Place accurately weighed samples of solid this compound in suitable vials.

-

Store the vials under various conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve a sample.

-

Analyze the sample for appearance, purity (by HPLC), and the presence of any degradation products.

2. Solution-State Stability:

-

Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO for in vitro assay stocks, or an aqueous buffer for formulation development).

-

Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.

-

Store the solutions at various temperatures:

-

Refrigerated (2-8°C)

-

Room temperature (~25°C)

-

Frozen (-20°C and -80°C)

-

-

At selected time points (e.g., 0, 24h, 48h, 1 week, 1 month), analyze an aliquot for purity and degradation using the stability-indicating HPLC method. The stability of diABZI, for instance, has been noted as limited in solution, necessitating the preparation of fresh solutions.

3. Photostability:

-

Expose both solid and solution samples of this compound to a light source under controlled conditions as specified by ICH guideline Q1B.

-

Include a dark control sample stored under the same conditions but protected from light.

-

After the exposure period, analyze both the exposed and dark control samples to assess for light-induced degradation.

Data Analysis: For all stability studies, the percentage of the initial this compound remaining at each time point should be calculated. The formation of any degradation products should be monitored and, if possible, identified. This data is used to establish recommended storage conditions and determine the shelf-life of the compound and its formulations. Safety data sheets for this compound indicate it is stable under recommended storage conditions and should be protected from strong acids/alkalis and oxidizing/reducing agents.

References

In Vitro Characterization of STING Agonist-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of STING Agonist-14, a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful anti-pathogen and anti-tumor immune responses.[1][2] Pharmacological activation of STING is a promising immunotherapeutic strategy for various cancers and infectious diseases.[3][4] This document details the experimental protocols and key findings related to the activity, potency, and mechanism of action of this compound.

Core Data Summary

The in vitro activity of this compound was evaluated across multiple assays to determine its potency in activating the STING pathway and inducing downstream immunological responses. The following tables summarize the key quantitative data.

Table 1: Cellular Activity of this compound in Reporter Cell Lines

| Cell Line | Reporter Gene | Readout | EC50 (µM) |

| THP1-Dual™ ISG-Lucia | IRF-inducible Lucia luciferase | Luminescence | 0.85 |

| HEK293T-hSTING | ISG54 promoter-driven luciferase | Luminescence | 1.2 |

| B16-Blue™ ISG | SEAP (secreted embryonic alkaline phosphatase) | Colorimetric | 1.5 |

Table 2: Cytokine Induction by this compound in Human PBMCs

| Cytokine | Assay Type | EC50 (µM) | Max Induction (pg/mL) |

| IFN-β | ELISA | 1.1 | 2500 |

| TNF-α | ELISA | 2.3 | 1800 |

| IL-6 | ELISA | 2.5 | 3200 |

Table 3: STING Pathway Activation Markers

| Cell Line | Marker | Assay | Time Point (hours) | Observation |

| THP-1 | p-STING (S366) | Western Blot | 0.5 | Dose-dependent increase |

| THP-1 | p-TBK1 (S172) | Western Blot | 0.5 | Dose-dependent increase |

| THP-1 | p-IRF3 (S396) | Western Blot | 1 | Dose-dependent increase |

| HEK293T-hSTING | IRF3 Translocation | Immunofluorescence | 4 | Nuclear translocation observed |

Signaling Pathway and Mechanism of Action

This compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane in its inactive state.[5] This binding event induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER through the Golgi apparatus to perinuclear vesicles. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Caption: STING signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

-

Materials:

-

THP1-Dual™ KI-hSTING cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate EC50 values by plotting the log of the agonist concentration against the normalized luminescence response.

-

Caption: Workflow for the in vitro STING reporter gene assay.

Protocol 2: Cytokine Measurement by ELISA

This protocol details the quantification of IFN-β secreted from human peripheral blood mononuclear cells (PBMCs) upon treatment with this compound.

-

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Human IFN-β ELISA kit

-

96-well ELISA plates

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Plate freshly isolated human PBMCs at a density of 5 x 10^5 cells per well in a 96-well plate.

-

Compound Treatment: Treat cells with serial dilutions of this compound and incubate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve using recombinant IFN-β and determine the concentration of IFN-β in the samples. Calculate EC50 values from the dose-response curve.

-

Protocol 3: Western Blot for STING Pathway Phosphorylation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.

-

Materials:

-

THP-1 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Plate THP-1 cells and treat with varying concentrations of this compound for a short duration (e.g., 30-60 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Caption: Logical progression of experiments for STING agonist characterization.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Activating the STING Pathway: A Technical Guide to Non-Nucleotide Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which are essential for robust anti-pathogen and anti-tumor immunity. While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by issues such as poor stability and limited cell permeability. This has led to the development of non-nucleotide small molecule STING agonists, which offer the potential for improved drug-like properties and systemic administration. This technical guide provides an in-depth overview of the activation of the STING pathway by non-nucleotide agonists, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to STING on the endoplasmic reticulum.[1] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[2] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]

Caption: The STING signaling pathway activated by natural and non-nucleotide agonists.

Non-Nucleotide STING Agonists

A number of non-nucleotide small molecule STING agonists have been identified through high-throughput screening and rational drug design. These compounds often mimic the binding of cGAMP to STING, but with improved pharmacological properties.

Dimeric Amidobenzimidazoles (diABZI)

diABZI was one of the first potent non-nucleotide STING agonists to be discovered. It is a dimeric molecule that binds to the cGAMP binding pocket of STING, inducing a conformational change that leads to pathway activation.

MSA-2

MSA-2 is an orally available non-nucleotide STING agonist. It exists as a monomer and dimer in solution, with the dimeric form being the active species that binds to and activates STING.

SR-717

SR-717 is another non-nucleotide STING agonist that functions as a cGAMP mimetic, inducing a "closed" conformation of STING upon binding.

DW18343

DW18343 is a novel non-nucleotide STING agonist that has been shown to bind deeply within the ligand-binding domain of STING, contributing to its high potency. It robustly activates various human and mouse STING isoforms.

SNX281

SNX281 is a systemically active non-nucleotide STING agonist that functions through a unique self-dimerizing mechanism within the STING binding site.

Quantitative Data on Non-Nucleotide STING Agonist Activity

The following tables summarize the in vitro activity of several non-nucleotide STING agonists.

Table 1: In Vitro Activity of Non-Nucleotide STING Agonists

| Compound | Cell Line | Assay | EC50 / IC50 | Reference |

| diABZI | THP-1 | IFN-β Secretion | EC50: 3.1 ± 0.6 µM | |

| Human STING | Competitive Binding (vs 3H-cGAMP) | IC50: 20 ± 0.8 nM | ||

| SR-717 | THP-1 | IFN-β Induction | EC80: 3.6 µM | |

| Human STING | Competitive Binding (vs 2',3'-cGAMP) | IC50: 7.8 µM | ||

| MSA-2 | THP-1 | IFN-β Secretion | Covalent dimers EC50 as low as 8 ± 7 nM | |

| SNX281 | J774A.1 | IFN-β Secretion | EC50: 5.4 µM | |

| Human STING | Competitive Binding (vs 3H-cGAMP) | IC50: 4.1 ± 2.2 µM |

Table 2: Binding Affinity of STING Agonists

| Ligand | STING Variant | Kd | Method | Reference |

| 2'3'-cGAMP | Wild Type (R232) | 3.79 nM - 9.23 nM | ITC, SPR | |

| diABZI | Human STING | ~1.6 nM | Not Specified | |

| c-di-GMP | Wild Type | 2.4 µM - 5 µM | ITC |

Detailed Experimental Protocols

Assessment of STING Pathway Activation by Western Blot

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Caption: Workflow for assessing STING pathway activation by Western blot.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., THP-1 or RAW264.7) in 6-well plates and allow them to adhere overnight. Pre-treat cells with the non-nucleotide STING agonist at various concentrations for 1-2 hours.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Assay for STING Activity

This cell-based assay measures the transcriptional activation of an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.

Caption: Workflow for the luciferase reporter assay to measure STING activation.

Methodology:

-

Cell Seeding: Seed a reporter cell line (e.g., THP-1-Dual™ or RAW-Lucia™ ISG) in a 96-well plate.

-

Treatment: Treat the cells with serial dilutions of the non-nucleotide STING agonist.

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to a control reporter (e.g., Renilla luciferase) to account for differences in cell viability and transfection efficiency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Treat cells with the non-nucleotide STING agonist or vehicle control.

-

Heating: Lyse the cells and heat the lysates at different temperatures.

-

Separation: Centrifuge the heated lysates to separate aggregated (denatured) proteins from soluble proteins.

-

Analysis: Analyze the amount of soluble STING in the supernatant by Western blot.

-

Data Analysis: Plot the fraction of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement and stabilization.

Conclusion

Non-nucleotide STING agonists represent a promising class of immunomodulatory agents with the potential to overcome the limitations of natural CDN agonists. Their improved drug-like properties may enable systemic administration and broader therapeutic applications in oncology and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance our understanding and application of these novel compounds. As research in this field continues, further optimization of non-nucleotide STING agonists and the development of robust biomarkers of pathway activation will be crucial for their successful clinical translation.

References

Methodological & Application

Application Note: In Vitro Assay Protocol for STING Agonist-14

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vitro characterization of STING Agonist-14, a novel activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, making it a key target for cancer immunotherapy.[1][2][3] This protocol outlines a robust and reproducible method using a commercially available reporter cell line to quantify the potency of this compound by measuring the induction of an interferon-stimulated response element (ISRE).

Introduction to the cGAS-STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage.[2] Upon binding to dsDNA, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cGAMP.[4] This molecule acts as a second messenger, binding directly to the STING protein located on the endoplasmic reticulum (ER).

Agonist binding, either by cGAMP or a synthetic compound like this compound, induces a conformational change in STING. This triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to ISREs in the promoters of target genes, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This response initiates a powerful anti-tumor and anti-viral immune cascade.

Experimental Protocol

This protocol describes the measurement of STING pathway activation by quantifying the activity of an IRF-inducible secreted Lucia luciferase reporter. The human monocytic cell line THP1-Dual™, which stably expresses this reporter system, is used.

Materials and Reagents

-

Cells: THP1-Dual™ Reporter Cells (InvivoGen, cat. no. thp-d)

-

Culture Medium: RPMI 1640, 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, 100 U/ml Penicillin-Streptomycin.

-

Selection Antibiotics: 10 µg/ml Blasticidin, 100 µg/ml Zeocin®.

-

Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

-

Positive Control: 2'3'-cGAMP (InvivoGen, cat. no. tlrl-nacga23).

-

Assay Reagent: QUANTI-Luc™ 4 Lucia/Gaussia Kit (InvivoGen, cat. no. rep-qlc41).

-

Labware: 96-well white, flat-bottom cell culture plates; sterile pipette tips; reagent reservoirs.

-

Equipment: Luminometer, multichannel pipette, CO₂ incubator (37°C, 5% CO₂).

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

On the day of the assay, prepare a suspension of THP1-Dual™ cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed culture medium (without selection antibiotics).

-

Dispense 180 µL of the cell suspension into each well of a 96-well flat-bottom plate (180,000 cells/well).

-

Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator to allow cells to equilibrate.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound. Start by diluting the 10 mM DMSO stock to 200 µM in culture medium (1:50 dilution). This will be your highest concentration for the 10x working stock.

-

Perform 1:3 or 1:5 serial dilutions in culture medium in a separate dilution plate to create a dose-response curve (e.g., 8-10 points).

-

Prepare a vehicle control (DMSO at the same final concentration as the test compound) and a positive control (e.g., 2'3'-cGAMP, starting at 100 µg/mL).

-

-

Cell Treatment:

-

Add 20 µL of the prepared 10x compound dilutions to the corresponding wells of the cell plate. The final volume in each well will be 200 µL.

-

Gently mix the plate by tapping it on the side.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Luminescence Measurement:

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Carefully transfer 20 µL of supernatant from each well of the cell plate to a corresponding well in a 96-well white plate.

-

Using a multichannel pipette, add 50 µL of the QUANTI-Luc™ reagent to each well.

-

Immediately measure the luminescence using a luminometer with a read time of 0.1-0.5 seconds.

-

Data Analysis

-

Subtract the average luminescence value of the untreated wells (background) from all other values.

-

Plot the luminescence intensity (Relative Light Units, RLU) against the log of the agonist concentration.

-

Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ (half-maximal effective concentration) value. This represents the concentration of this compound that induces 50% of the maximal response.

Representative Data

The following table summarizes expected quantitative results for a model STING agonist based on published data for similar compounds. The specific values for this compound must be determined experimentally.

| Parameter | Cell Line / Species | Value (µM) | Notes |

| EC₅₀ | THP1-Dual™ (Human) | 0.5 - 5.0 | Potency in human monocytic reporter cells. |

| EC₅₀ | Human PBMCs | 0.15 - 0.80 | Potency in primary human immune cells, measuring IFN-β. |

| EC₅₀ | 293-Dual™ mSTING (Mouse) | 0.2 - 2.0 | Potency in a murine STING reporter cell line. |

Table 1: Example potency values for a representative STING agonist in various in vitro systems. These values serve as a general reference range.

Conclusion